(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Description
(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11ClN2S and its molecular weight is 322.81. The purity is usually 95%.
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Biological Activity
(E)-3-(4-chlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with thiazole derivatives in the presence of appropriate catalysts. The molecular structure can be confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Key Characteristics:
- Molecular Formula: C18H14ClN3S
- Molecular Weight: 341.83 g/mol
- Chemical Structure: The compound features a thiazole ring, a chlorophenyl group, and an acrylonitrile moiety, which contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various viral strains. The mechanism often involves inhibition of viral replication through interference with viral proteins or host cell pathways .
Antibacterial Properties
Thiazole derivatives are known for their antibacterial activities. Research indicates that this compound exhibits significant inhibitory effects against both gram-positive and gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
Antioxidant assays demonstrate that this compound exhibits considerable free radical scavenging activity. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Cholinesterase Inhibition
Inhibitory effects on cholinesterase enzymes have been reported for similar thiazole compounds. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission .
Case Studies
-
Antiviral Efficacy :
A study assessed the activity of thiazole derivatives against influenza virus, reporting a significant reduction in viral load in treated cell cultures compared to controls. The compound's ability to inhibit viral entry into host cells was noted as a primary mechanism . -
Antibacterial Screening :
In vitro tests revealed that this compound displayed effective antibacterial action with minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli . -
Antioxidant Studies :
A comparative analysis showed that this compound had a higher antioxidant capacity than some conventional antioxidants, indicating its potential as a therapeutic agent in oxidative stress-related conditions .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)10-15(11-20)18-21-17(12-22-18)14-4-2-1-3-5-14/h1-10,12H/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYIXQYTFLVTQV-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.